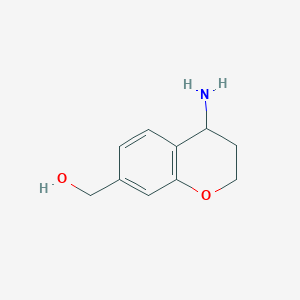
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol is a chemical compound that belongs to the class of chroman derivatives Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-3,4-dihydro-2H-chromen-7-yl)methanol typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors, such as phenols and aldehydes, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced at the 4-position through nitration followed by reduction or by direct amination using suitable reagents.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group at the 7-position can be introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield, purity, and cost-effectiveness. Flow microreactor systems and other advanced techniques may be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (4-amino-3,4-dihydro-2H-chromen-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, such as dihydroorotate dehydrogenase (DHODH) in fungal infections.
Modulation of Signaling Pathways: It can modulate signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects.
Comparación Con Compuestos Similares
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol can be compared with other similar compounds, such as:
Heterocyclic Amines: Similar to heterocyclic amines, this compound contains a nitrogen atom in its structure, but its unique chroman ring system differentiates it from other heterocycles.
By highlighting its unique structural features and diverse applications, this compound stands out as a compound of significant interest in various scientific fields.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-2,5,9,12H,3-4,6,11H2 |
Clave InChI |
DBLPNNSIIBSYMC-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1N)C=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


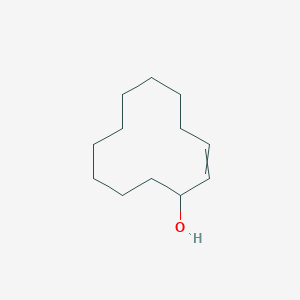
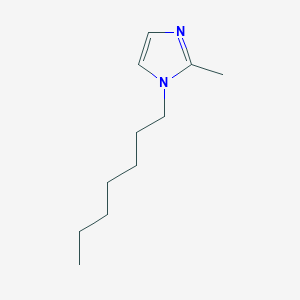
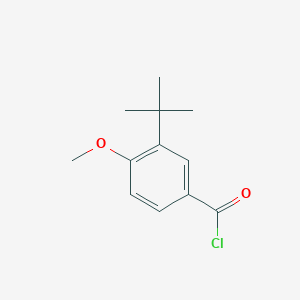
![DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE](/img/structure/B8610529.png)
![2-Amino-N-{3-[(propan-2-yl)oxy]phenyl}benzamide](/img/structure/B8610537.png)
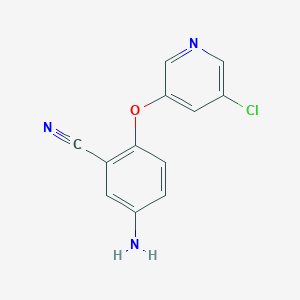
![dimethyl-(1H-pyrrolo[2,3-b]-pyridinyl-methyl)-amine](/img/structure/B8610559.png)
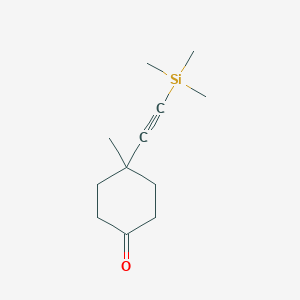

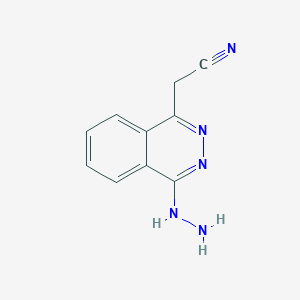

![4-[(2-Iodophenoxy)methyl]pyridine](/img/structure/B8610605.png)


